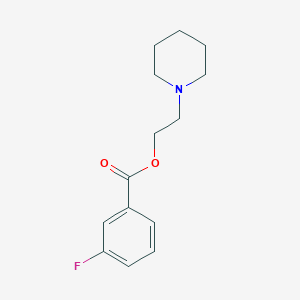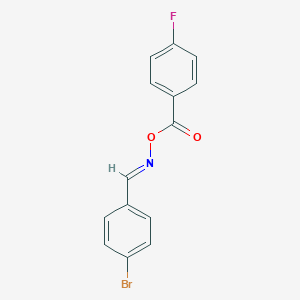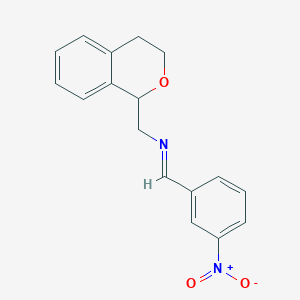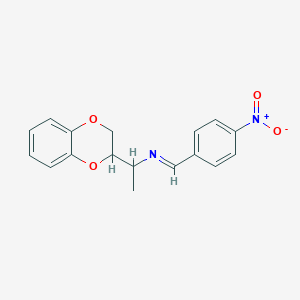![molecular formula C25H23ClN4 B406173 2-[4-(2-Chlorphenyl)piperazin-1-yl]-6-methyl-4-phenylchinazolin CAS No. 312734-05-7](/img/structure/B406173.png)
2-[4-(2-Chlorphenyl)piperazin-1-yl]-6-methyl-4-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction involves the use of anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate . The product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include N-alkylation, aza-Michael addition, and cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .Wirkmechanismus
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses and the regulation of physiological functions in the gut .
Mode of Action
2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions . This blocking action prevents the adverse effects associated with histamine, such as itching, sneezing, runny nose, and watery eyes .
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle in the lungs, which are common symptoms of allergic reactions .
Result of Action
By blocking the action of histamine at the H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline effectively reduces the symptoms of allergies, hay fever, angioedema, and urticaria . This results in relief from itching, sneezing, runny nose, and watery eyes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or safety concerns. Finally, there is potential for the development of new derivatives of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline can be achieved through various methods. One of the most commonly used methods involves the condensation of 2-amino-4-(2-chlorophenyl)piperazine with 2-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a cyclization reaction using acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Allergiemanagement
Diese Verbindung ist strukturell verwandt mit Cetirizin, das für seine Wirksamkeit bei der Behandlung allergischer Reaktionen bekannt ist . Es zeigt eine hohe Affinität zu Histamin-H1-Rezeptoren, was es zu einem möglichen Kandidaten für die Behandlung von Erkrankungen wie Heuschnupfen, Angioödem und Urtikaria macht.
Antihistamin-Forschung
Als ein Hauptmetabolit von Hydroxyzine wird diese Verbindung in der Forschung im Zusammenhang mit Antihistaminen verwendet . Seine spezifische Affinität zu Histamin-H1-Rezeptoren ist von besonderem Interesse bei der Entwicklung neuer Medikamente zur Behandlung von Allergien.
Krebsforschung
Es besteht das Potenzial, dass diese Verbindung in der Krebsforschung eingesetzt werden kann. Studien haben gezeigt, dass ähnliche Strukturen die Zellviabilität in Krebszellen, wie z. B. MCF-10A, beeinflussen können, mit IC50-Werten, die mit bekannten Krebsmedikamenten vergleichbar sind .
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOATGSDYVVHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B406091.png)

![4-[4-(2,3-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B406094.png)


![4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406098.png)
![(2,6-Dimethylpiperidin-1-yl)[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B406099.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)
![2-Chloro-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B406102.png)
![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)
![2-{2-[1-(aminocarbothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-1-naphthalenesulfonic acid](/img/structure/B406105.png)
![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)